11R(12S)-EET

Cardiac electrophysiology KATP channel pharmacology Enantioselectivity

11R(12S)-EET (also designated 11R,12S-epoxyeicosatrienoic acid) is a single-enantiomer oxylipin metabolite of arachidonic acid generated by cytochrome P450 (CYP) epoxygenases, specifically CYP2C23, CYP2C24, and CYP2C8. It exists as the R,S-configured epoxide at the 11,12 position of the eicosanoid backbone and serves as a critical signaling molecule in vascular biology, inflammation, and angiogenesis.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 87173-81-7
Cat. No. B1236467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11R(12S)-EET
CAS87173-81-7
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m0/s1
InChIKeyDXOYQVHGIODESM-MFYAFOOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11R(12S)-EET (CAS 87173-81-7): A Stereochemically Defined Oxylipin for Enantiomer-Specific Vascular and Inflammatory Research


11R(12S)-EET (also designated 11R,12S-epoxyeicosatrienoic acid) is a single-enantiomer oxylipin metabolite of arachidonic acid generated by cytochrome P450 (CYP) epoxygenases, specifically CYP2C23, CYP2C24, and CYP2C8 [1]. It exists as the R,S-configured epoxide at the 11,12 position of the eicosanoid backbone and serves as a critical signaling molecule in vascular biology, inflammation, and angiogenesis. Unlike its enantiomer 11S(12R)-EET or racemic (±)11(12)-EET, 11R(12S)-EET displays distinct stereospecific activation of ion channels and G protein-coupled receptor-mediated pathways in endothelial and smooth muscle cells [2].

Why Racemic (±)11(12)-EET or Alternative EET Regioisomers Cannot Substitute for 11R(12S)-EET in Mechanistic Studies


Substitution with racemic (±)11(12)-EET or alternative EET regioisomers (e.g., 14,15-EET, 8,9-EET) introduces confounding variables that obscure stereospecific pharmacology and regioisomer-selective signaling. 11R(12S)-EET exhibits enantiomer-specific activation of vascular KCa channels and endothelial TRPC6 translocation that is absent with 11S(12R)-EET [1]. Moreover, regioisomers display divergent vasoactive profiles: 11,12-EET and 14,15-EET produce robust coronary relaxation, while 8,9-EET and 5,6-EET are essentially inactive [2]. Even within the 11,12-EET enantiomeric pair, CYP isoform selectivity and metabolic stability differ substantially [3]. Therefore, experimental outcomes in vascular, renal, or inflammatory models are contingent upon the precise stereochemical identity of the EET employed.

Quantitative Evidence Differentiating 11R(12S)-EET from Its Closest Analogs: A Procurement-Focused Comparison


Stereospecific Activation of Cardiac KATP Channels: 11R(12S)-EET vs. 11S(12R)-EET

In a direct head-to-head comparison using patch-clamp electrophysiology on rat cardiomyocytes, 11S(12R)-EET activated cardiac KATP channels with an EC50 of 39.5 nM, whereas 11R(12S)-EET was completely inactive at concentrations up to 100 nM [1]. This represents a functional dichotomy of >2.5-fold difference in potency, with the R,S-enantiomer failing to elicit any channel activation.

Cardiac electrophysiology KATP channel pharmacology Enantioselectivity

Enantiomer-Specific Endothelial TRPC6 Translocation and Angiogenesis

In primary human endothelial cells, 11R(12S)-EET stimulated rapid (30-second) translocation of TRPC6-V5 fusion protein to the plasma membrane, an effect reproduced by (±)-11,12-EET but not by 11S(12R)-EET or (±)-14,15-EET [1]. Similarly, endothelial cell migration and tube formation were stimulated by 11R(12S)-EET, whereas 11S(12R)-EET and the diol metabolite 11,12-DHET were without effect. The response was abolished by Gs protein knockdown, confirming a Gs-coupled receptor-mediated mechanism specific to the R,S-enantiomer.

Endothelial biology TRP channels Angiogenesis Enantioselectivity

Renal Vascular KCa Channel Activation: 11R(12S)-EET vs. 11S(12R)-EET vs. 14,15-EET

In isolated rat small renal arteries, 11R(12S)-EET produced concentration-dependent vasodilation at 1, 10, and 100 nM, whereas 11S(12R)-EET was completely inactive across the same concentration range [1]. Furthermore, both enantiomers of 14,15-EET showed minimal vasodilator activity even at 100 nM. The vasodilator effect of 11R(12S)-EET was attenuated by the KCa channel inhibitors tetraethylammonium (1 mM) and iberiotoxin (100 nM), confirming mechanism-specific activity.

Renal physiology Vascular smooth muscle KCa channels Vasodilation

Regioisomeric Cardioprotection: 11,12-EET vs. 14,15-EET vs. 8,9-EET in Myocardial Infarction

In an in vivo rat model of myocardial ischemia-reperfusion, pretreatment with 11,12-EET (2.5 mg/kg, iv) and 14,15-EET (2.5 mg/kg, iv) significantly reduced infarct size (IS/AAR) to 41.9±2.3% and 40.9±1.2%, respectively, compared to vehicle control (61.5±1.6%) [1]. In contrast, 8,9-EET (2.5 mg/kg, iv) had no significant effect (55.2±1.4%). The cardioprotective effect of 11,12-EET was abolished by selective KATP channel antagonists HMR 1098 and 5-HD, confirming mechanism-specificity.

Cardioprotection Ischemia-reperfusion injury EET regioisomers Infarct size

Coronary Artery Relaxation: Regioisomeric Potency Differences Among EETs

In porcine coronary arterial rings precontracted with U46619, 14,15-EET and 11,12-EET (5 μmol/L) produced 75±9% and 52±4% relaxation, respectively, whereas 8,9-EET and 5,6-EET did not produce significant relaxation [1]. This demonstrates that among the four primary EET regioisomers, only 11,12-EET and 14,15-EET possess meaningful vasodilator activity in this vascular bed, with 14,15-EET showing ~44% greater maximal relaxation than 11,12-EET.

Coronary circulation Vasorelaxation EET regioisomers Endothelium

Enantioselective Metabolism by Cyclooxygenases: Differential Stability

Studies have shown that 14(R),15(S)-, 11(S),12(R)-, and 8(S),9(R)-EETs are metabolized at significantly higher rates by cytoplasmic cyclooxygenases than their corresponding enantiomers . This indicates that 11R(12S)-EET exhibits greater metabolic stability against COX-mediated degradation compared to its 11S(12R)-EET enantiomer, which may contribute to its prolonged biological half-life in COX-expressing tissues.

EET metabolism Cyclooxygenase Enantioselectivity Pharmacokinetics

Recommended Application Scenarios for 11R(12S)-EET Based on Verified Quantitative Differentiation


Enantiomer-Selective Cardiac Electrophysiology Studies

Utilize 11R(12S)-EET as the negative control enantiomer in cardiac KATP channel activation assays, where 11S(12R)-EET serves as the active agonist (EC50 = 39.5 nM) [1]. This enantiomeric pair enables precise dissection of stereospecific signaling pathways in cardiomyocytes, essential for validating the role of specific CYP-derived epoxides in cardiac electrical excitability and ischemia-reperfusion injury.

Endothelial TRPC6-Mediated Angiogenesis Assays

Employ 11R(12S)-EET to stimulate Gs-coupled receptor-dependent TRPC6 channel translocation and angiogenesis in HUVECs or other endothelial models [1]. The inactivity of 11S(12R)-EET and 14,15-EET in this assay makes 11R(12S)-EET the only suitable EET enantiomer for investigating this specific signaling axis, which is relevant to vascular remodeling and tumor angiogenesis research.

Renal Microvascular KCa Channel-Dependent Vasodilation Experiments

Apply 11R(12S)-EET (1-100 nM) to isolated renal resistance arteries or vascular smooth muscle cells to study KCa channel-mediated vasodilation [1]. The stereospecificity of this response (11S(12R)-EET inactive) makes 11R(12S)-EET essential for experiments investigating the role of CYP epoxygenase products in renal hemodynamics and blood pressure regulation.

In Vivo Myocardial Cardioprotection Studies (Racemic or Enantiomer-Specific)

For in vivo models of ischemia-reperfusion injury, racemic 11,12-EET (2.5 mg/kg, iv) provides robust cardioprotection comparable to 14,15-EET, while 8,9-EET is ineffective [1]. When enantiomer-specific pharmacology is required, 11R(12S)-EET should be selected based on its distinct metabolic stability and Gs-coupled receptor activation profile relative to 11S(12R)-EET [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11R(12S)-EET

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.